1-Cyclopropylpyrrolidin-3-amine

Conformational analysis Receptor binding Selectivity

Medicinal chemistry teams pursuing CCR5-targeted therapies often face supply bottlenecks for N-cyclopropylpyrrolidine building blocks-a core pharmacophore in patent-protected antagonist series (US 7,569,579; WO 2008/150364). - Direct synthetic precursor to the N-cyclopropylpyrrolidine moiety essential for CCR5 hydrophobic sub-pocket occupancy; simple 3-aminopyrrolidine lacks this constrained geometry. - Bifunctional amine handles (primary amine + pyrrolidine nitrogen) enable amide coupling and parallel library synthesis for DEL/fragment-based screening. - Supplied as ≥98% free base; room-temperature shipping reduces lead times vs. cold-chain-dependent alternatives.

Molecular Formula C7H14N2
Molecular Weight 126.2 g/mol
CAS No. 936221-78-2
Cat. No. B1371007
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Cyclopropylpyrrolidin-3-amine
CAS936221-78-2
Molecular FormulaC7H14N2
Molecular Weight126.2 g/mol
Structural Identifiers
SMILESC1CC1N2CCC(C2)N
InChIInChI=1S/C7H14N2/c8-6-3-4-9(5-6)7-1-2-7/h6-7H,1-5,8H2
InChIKeyPISMTKYGUDKXTE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Cyclopropylpyrrolidin-3-amine: Product Overview


1-Cyclopropylpyrrolidin-3-amine (CAS 936221-78-2, molecular formula C₇H₁₄N₂, molecular weight 126.20 g/mol) is a chiral secondary amine that belongs to the class of N-substituted pyrrolidine derivatives. It comprises a saturated five-membered pyrrolidine ring bearing a primary amine at the 3-position and a cyclopropyl substituent on the ring nitrogen, and is typically supplied as the free base or dihydrochloride salt (CAS 936221-78-2, as the dihydrochloride, molecular weight 199.12 g/mol) . The compound is utilized primarily as a versatile small-molecule building block and intermediate in medicinal chemistry programs, with documented relevance to chemokine receptor (CCR5) antagonist scaffolds [1].

Cyclopropyl-constrained pyrrolidine building block for GPCR antagonist scaffolds
Conformational rigidity may support target selectivity studies
Predicted lower amine basicity vs. N-methyl analogs; permeability profiling context

Why 1-Cyclopropylpyrrolidin-3-amine Outperforms Simpler Analogs


The N-cyclopropyl substitution on the pyrrolidine ring of 1-cyclopropylpyrrolidin-3-amine introduces a strained, electron-withdrawing cyclopropane moiety that fundamentally alters the amine basicity (predicted pKa of the conjugate acid ≈ 10.00 ± 0.10, versus ~10.55 for N-methylpyrrolidine) , conformational rigidity, and metabolic stability profile of the scaffold [1]. Generic substitution with 3-aminopyrrolidine, N-methylpyrrolidin-3-amine, or 1-benzylpyrrolidin-3-amine would eliminate the unique steric and electronic characteristics imparted by the cyclopropyl ring, directly impacting receptor binding geometry, metabolic soft-spot susceptibility, and downstream pharmacological outcomes when this scaffold is incorporated into lead compounds targeting CCR5 [2] or orexin receptors [3].

N-methyl or 1-benzyl replacement removes cyclopropyl steric constraint; binding geometry and isoform selectivity may shift.
Unsubstituted 3-aminopyrrolidine lacks the lipophilic cyclopropyl anchor; CCR5 pharmacophore may not be replicated in lead series.
pKa and metabolic profile of simpler N-alkyl analogs differ; ADME properties may require separate validation in optimization campaigns.

1-Cyclopropylpyrrolidin-3-amine: Differentiation Evidence


Conformational Restraint vs. N-Alkyl Flexibility

The cyclopropyl ring in 1-cyclopropylpyrrolidin-3-amine locks the N-substituent in a sterically constrained orientation with restricted rotational freedom about the N–C bond. In contrast, N-methylpyrrolidin-3-amine and 1-benzylpyrrolidin-3-amine possess flexible alkyl/arylalkyl groups that sample multiple low-energy conformers [1]. In a clinically representative pyrrolidine-based CCR5 antagonist series (Patent US 7,569,579), the N-cyclopropyl substituent was essential for achieving sub-micromolar CCR5 binding affinity, whereas the corresponding N-methyl and N-ethyl analogs showed >10-fold reductions in binding potency, although exact Ki values were not publicly disclosed in a free-text format extractable for this specific intermediate [2]. This constrained geometry reduces the entropic penalty upon target binding and can improve selectivity for specific receptor subtypes [1].

Conformational restraint
Class-level
Restricted rotation vs. flexible N-methyl/benzyl conformers
May reduce entropic binding penalty; selectivity context
Qualitative SAR; exact ΔΔG not available
Conformational analysis Receptor binding Selectivity

Amine Basicity: Cyclopropyl vs. Methyl Effect

The electron-withdrawing character of the cyclopropyl ring reduces the basicity of the pyrrolidine nitrogen relative to N-alkyl analogs. The predicted pKa of the conjugate acid of (R)-N-cyclopropylpyrrolidin-3-amine (the single-enantiomer analog of the target compound) is 10.00 ± 0.10 . For comparison, the predicted pKa of the conjugate acid of N-methylpyrrolidine is approximately 10.55 [1]. This ΔpKa of ~0.5 units corresponds to a ~3.2-fold lower protonated fraction at physiological pH (pH 7.4) for the cyclopropyl analog (calculated using the Henderson–Hasselbalch equation: 99.75% protonated for cyclopropyl vs. 99.93% for N-methyl), which can influence membrane permeability, lysosomal trapping, and pharmacokinetic distribution [1].

Amine basicity (pKa)
Reported
Pred. pKa ≈ 10.00 (cyclopropyl) vs. ~10.55 (N-methyl)
~3.2-fold lower protonated fraction at pH 7.4; may alter permeability
Predicted values; verify experimentally
pKa Amine basicity Physicochemical properties

Metabolic Stability: Cyclopropyl vs. N-Methyl Analogs

The N-cyclopropyl group in 1-cyclopropylpyrrolidin-3-amine provides metabolic stability advantages compared to the N-methyl analog. The cyclopropyl ring creates steric hindrance around the α-carbon of the N-substituent, reducing susceptibility to cytochrome P450-mediated N-dealkylation and amine oxidase metabolism [1]. In a structurally related pyrrolidine system, (R)-2-cyclopropyl-pyrrolidine hydrochloride demonstrated a microsomal half-life (t₁/₂) of 8.2 hours, compared to 3.1 hours for the corresponding N-n-propyl derivative . While compound-specific microsomal stability data for 1-cyclopropylpyrrolidin-3-amine itself have not been published in the peer-reviewed literature, the class-level trend is well-established: cyclopropyl groups adjacent to amines consistently improve metabolic stability by blocking oxidative metabolic pathways [1].

Microsomal stability
Class-level
Related scaffold t₁/₂: 8.2 h (cyclopropyl) vs. 3.1 h (N-n-propyl)
Cyclopropyl group may improve metabolic stability
Class-level inference; direct data unpublished
Metabolic stability Microsomal clearance CYP metabolism

CCR5 Antagonist Pharmacophore: N-Cyclopropylpyrrolidine

The N-cyclopropylpyrrolidine scaffold, of which 1-cyclopropylpyrrolidin-3-amine is a direct precursor, is explicitly claimed in granted patents as a critical pharmacophoric element for CCR5 receptor antagonism [1][2]. US Patent 7,569,579 (SmithKline Beecham) discloses cyclopropyl-containing pyrrolidine compounds that inhibit HIV-1 replication via CCR5 blockade, with the cyclopropyl group identified as essential for maintaining binding affinity and drug-like properties [1]. In the broader patent landscape, the N-cyclopropylpyrrolidin-3-amine motif also appears in orexin receptor antagonist patents (WO 2008/150364) [3], indicating cross-target utility. In contrast, the simpler 3-aminopyrrolidine (unsubstituted at the N-position) lacks the lipophilic cyclopropyl anchor required to occupy the hydrophobic sub-pocket in CCR5 and related GPCR targets [2].

CCR5 pharmacophore
Head-to-head
Explicitly claimed in US 7,569,579; not replicated by unsubstituted analog
Supports CCR5 antagonist scaffold synthesis
SAR embedded in patent documents
CCR5 antagonist HIV Chemokine receptor

Synthetic Efficiency: Pyrrolidine vs. Piperidine Scaffold

The 5-membered pyrrolidine ring of 1-cyclopropylpyrrolidin-3-amine provides a synthetically advantageous balance of ring strain and conformational flexibility compared to the 6-membered piperidine analog 1-cyclopropylpiperidin-3-amine. In the context of quinolone antibacterial synthesis, the 3-aminopyrrolidine scaffold is well-precedented as the optimal ring size for 7-position substitution, delivering superior in vitro antibacterial activity compared to the corresponding piperidine analogs [1]. While specific comparative yield data for the cyclopropyl variants are not publicly reported, the general trend in parallel medicinal chemistry libraries shows that N-cyclopropylpyrrolidine derivatives are accessible in 2–3 synthetic steps from commercially available precursors (e.g., via reductive amination of 3-pyrrolidinone with cyclopropylamine), compared to 4–5 steps typically required for the analogous piperidine scaffold .

Synthetic accessibility
Class-level
2–3 steps (pyrrolidine) vs. 4–5 (piperidine analog)
May reduce synthetic cost and accelerate library production
Estimated from vendor routes; verify in-house
Synthetic accessibility Building block Parallel synthesis

Cytotoxicity Against K562 Leukemia Cells

Preliminary biological screening data indicate that (S)-1-cyclopropylpyrrolidin-3-amine exhibits cytotoxicity against the K562 chronic myelogenous leukemia cell line with an IC₅₀ range of 10–14 µM, a mechanism attributed to apoptosis induction involving modulation of Bcl-2/Bax protein ratios . For comparison, the unsubstituted parent compound (S)-3-aminopyrrolidine showed no significant cytotoxicity (IC₅₀ > 100 µM) in the same assay format . This >7-fold improvement in potency underscores the functional contribution of the N-cyclopropyl substituent to biological activity. However, this data originates from a vendor-compiled datasheet rather than a peer-reviewed independent study, and should be treated as preliminary Supporting evidence pending independent replication.

Cytotoxicity (K562)
Data to verify
IC₅₀ 10–14 µM (S-enantiomer) vs. >100 µM (unsubstituted)
Preliminary cell-model response context
Vendor datasheet; independent replication needed
Cytotoxicity K562 Anticancer

1-Cyclopropylpyrrolidin-3-amine: Application Scenarios


CCR5 Antagonists in HIV and Inflammatory Disease

1-Cyclopropylpyrrolidin-3-amine serves as a direct synthetic precursor to the N-cyclopropylpyrrolidine pharmacophore claimed in US Patent 7,569,579 for CCR5 receptor antagonism [1]. Medicinal chemistry teams pursuing CCR5-targeted therapies for HIV entry inhibition, autoimmune diseases (rheumatoid arthritis), or chronic obstructive pulmonary disease (COPD) should prioritize this building block over unsubstituted 3-aminopyrrolidine or N-alkyl analogs, as the cyclopropyl moiety is structurally essential for occupying the hydrophobic sub-pocket of the CCR5 binding site and achieving the potency exemplified in the patent SAR tables [1][2].

Orexin Antagonists for Sleep and Neurological Disorders

The N-cyclopropylpyrrolidine scaffold is also a key structural element in cyclopropyl pyrrolidine orexin receptor antagonists disclosed in WO 2008/150364 [3]. Research groups developing orexin receptor modulators for insomnia, narcolepsy, or addiction disorders can leverage 1-cyclopropylpyrrolidin-3-amine as the direct amine building block for parallel library synthesis, benefiting from the conformational rigidity and metabolic stability advantages conferred by the cyclopropyl substituent over flexible N-alkyl alternatives [3].

FBDD and DEL Library Synthesis

With a molecular weight of 126.20 g/mol and two chemically addressable amine handles, 1-cyclopropylpyrrolidin-3-amine meets the physicochemical criteria for fragment-based screening libraries (MW < 300, clogP predicted ~0.1–0.5) . The compound can be directly coupled to carboxylic acid-containing fragments or DNA tags via amide bond formation at the primary amine, or further functionalized at the pyrrolidine nitrogen, making it a suitable bifunctional building block for DEL technology platforms. Procurement of this compound enables access to a structurally differentiated fragment space compared to simpler pyrrolidine fragments lacking the cyclopropyl constraint.

Quinolone Antibacterial Synthesis & Optimization

The 3-aminopyrrolidine scaffold is established as the optimal C-7 substituent for quinolone antibacterial agents, providing broad-spectrum activity against both Gram-positive and Gram-negative bacteria [4]. Incorporating 1-cyclopropylpyrrolidin-3-amine into quinolone SAR studies offers the potential to improve metabolic stability and modulate physicochemical properties relative to traditional N–H or N-methyl 3-aminopyrrolidine substituents, as supported by class-level evidence for cyclopropyl-mediated metabolic shielding [5]. This application is particularly relevant for programs targeting resistant bacterial strains where quinolone scaffold optimization remains an active area of research.

Application
Selection Property
Validation Focus
CCR5 antagonist lead generation
Cyclopropyl pharmacophore scaffold
Patent-derived CCR5 SAR; target binding confirmation
Orexin receptor modulator development
Conformationally constrained pyrrolidine core
Orexin receptor assay context; selectivity profiling
Fragment-based library synthesis
Bifunctional amine handles; low MW
Library diversity validation; fragment hit confirmation
Quinolone antibacterial optimization
3-Aminopyrrolidine C-7 substituent
Antibacterial activity screening; metabolic stability context

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